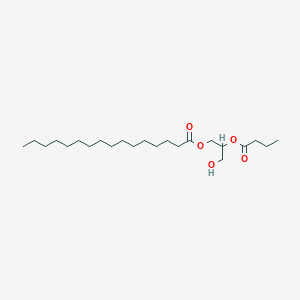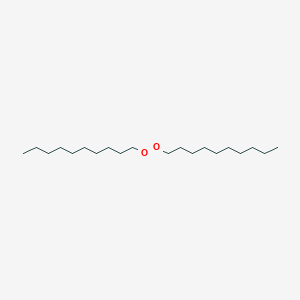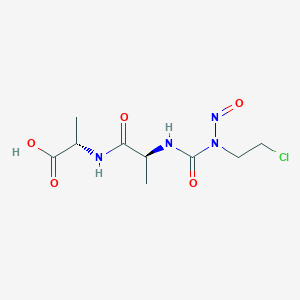
Cnc-alanylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cnc-alanylalanine typically involves the coupling of two alanine molecules. The process begins with the protection of the amino group of one alanine molecule, followed by the activation of the carboxyl group of the other alanine molecule. The two molecules are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After coupling, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cnc-alanylalanine can undergo various chemical reactions, including:
Oxidation: The chloroethyl-nitroso group can be oxidized to form different products.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the chloroethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction can yield amines.
Scientific Research Applications
Cnc-alanylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It is used in studies of protein folding and structure due to its simple dipeptide structure.
Industry: It can be used in the synthesis of more complex peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of Cnc-alanylalanine involves its interaction with specific molecular targets. The chloroethyl-nitroso group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This mechanism is similar to that of other nitroso compounds, which are known to act as alkylating agents.
Comparison with Similar Compounds
Similar Compounds
Alanylalanine: A simple dipeptide composed of two alanine molecules without the chloroethyl-nitroso group.
Glycylglycine: Another simple dipeptide composed of two glycine molecules.
Phosphonopeptides: Peptides containing phosphonic acid groups, which have different chemical properties and applications.
Uniqueness
Cnc-alanylalanine is unique due to the presence of the chloroethyl-nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of nitroso groups in peptides and for developing new therapeutic agents.
Properties
CAS No. |
93299-11-7 |
|---|---|
Molecular Formula |
C9H15ClN4O5 |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H15ClN4O5/c1-5(7(15)11-6(2)8(16)17)12-9(18)14(13-19)4-3-10/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,18)(H,16,17)/t5-,6-/m0/s1 |
InChI Key |
ORIIFNMRPNZKHW-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
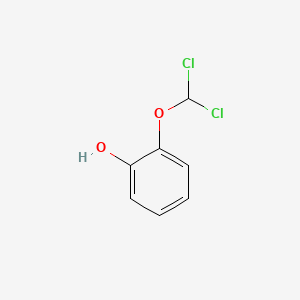
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
silane](/img/structure/B14359953.png)

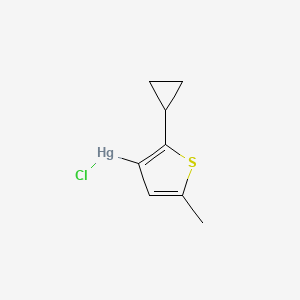
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
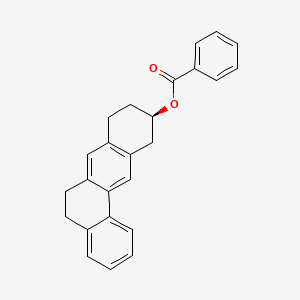
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
